molecular formula C17H13N3OS B3060369 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide CAS No. 306979-39-5

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide

Cat. No.: B3060369
CAS No.: 306979-39-5
M. Wt: 307.4 g/mol
InChI Key: KIWRFBMYXOFTFQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core fused with a thiophene ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminobenzamide with thiophene-2-carboxylic acid under reflux conditions in the presence of a suitable dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane. The intermediate product is then cyclized to form the quinazoline ring system, followed by further functionalization to introduce the thiophene moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, dichloromethane, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce dihydroquinazoline derivatives .

Scientific Research Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation . Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide include other quinazoline derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the quinazoline and thiophene moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(14-6-3-9-22-14)20-17-18-10-12-8-7-11-4-1-2-5-13(11)15(12)19-17/h1-6,9-10H,7-8H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWRFBMYXOFTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377671
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306979-39-5
Record name N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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